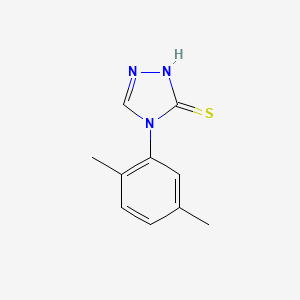

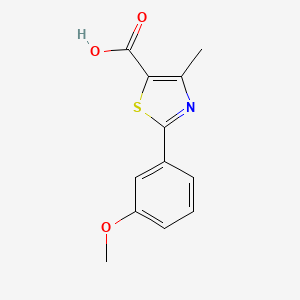

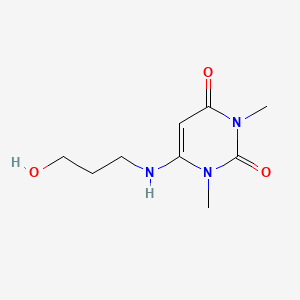

![molecular formula C10H13NO2 B1335760 N-[4-(2-羟乙基)苯基]乙酰胺 CAS No. 83345-11-3](/img/structure/B1335760.png)

N-[4-(2-羟乙基)苯基]乙酰胺

描述

“N-[4-(2-hydroxyethyl)phenyl]acetamide” is a chemical compound with the CAS Number: 83345-11-3. It has a molecular weight of 179.22 . The compound is stored in a dry room at normal temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “N-[4-(2-hydroxyethyl)phenyl]acetamide” is 1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) . This indicates that the compound has a molecular formula of C10H13NO2.

科学研究应用

Medicinal Chemistry and Drug Design

N-[4-(2-hydroxyethyl)phenyl]acetamide: and its derivatives are actively studied in medicinal chemistry for their potential therapeutic effects. The compound’s structure allows for the synthesis of various derivatives that can be tailored for specific pharmacological activities . For instance, certain N-phenylacetamide sulphonamides have shown promising analgesic activity, comparable or even superior to paracetamol . This highlights the compound’s significance in the design of new pharmaceuticals aimed at enhancing life quality through improved safety and efficacy.

Computational Chemistry Applications

In computational chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide serves as a model compound for studying drug interactions at the molecular level. Its molecular structure, featuring specific functional groups, makes it suitable for computational studies to predict biological activity and optimize drug properties before synthesis .

Synthesis of Biologically Active Substances

The compound is used as a precursor in the synthesis of biologically active substances. Its versatility in forming bonds with various functional groups enables the creation of a wide range of synthetic, semi-synthetic, and natural biologically active substances .

Pharmacological Research

Pharmacological research utilizes N-[4-(2-hydroxyethyl)phenyl]acetamide to explore its effects on biological systems. Studies have investigated its role in pain management, demonstrating its potential as an analgesic agent .

Chemical Diversity and Drug Safety

The chemical diversity of N-[4-(2-hydroxyethyl)phenyl]acetamide and its derivatives is of great interest. Researchers aim to design new derivatives that are safe and effective, contributing to the diversity of compounds available for drug development .

Industrial Organic Chemistry

In industrial organic chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide is involved in the development of processes for existing pharmaceuticals. Its structure is key in understanding the physicochemical properties that influence industrial-scale synthesis .

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of N-phenylacetamide derivatives. These studies are crucial for developing new treatments for epilepsy and other seizure-related disorders .

Commercial Availability for Research

Lastly, the commercial availability of N-[4-(2-hydroxyethyl)phenyl]acetamide facilitates its use in scientific research. Suppliers like MilliporeSigma provide this compound for various research applications, ensuring that scientists have access to high-quality materials for their studies .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(2-hydroxyethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEJXTZQKRHBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391170 | |

| Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-hydroxyethyl)phenyl]acetamide | |

CAS RN |

83345-11-3 | |

| Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

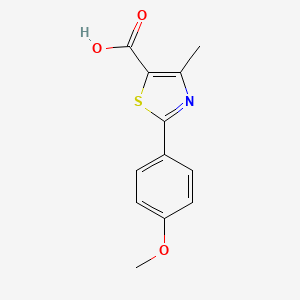

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)